molecular formula C11H15N5O3S B1683993 5'-S-methyl-5'-thioadenosine CAS No. 2457-80-9

5'-S-methyl-5'-thioadenosine

Cat. No.: B1683993
CAS No.: 2457-80-9
M. Wt: 297.34 g/mol
InChI Key: WUUGFSXJNOTRMR-IOSLPCCCSA-N
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Mechanism of Action

Target of Action

5’-Deoxy-5’-Methylthioadenosine (MTA) primarily targets Methylthioadenosine Phosphorylase (MTAP) . MTAP is an enzyme that plays a crucial role in the methionine salvage pathway . MTA also interacts with Adenosine A1 receptors .

Mode of Action

MTA acts as an endogenous substrate for MTAP . It is a cell-permeable, reversible, and ATP-competitive co-product of polyamine biosynthesis . It potently inhibits protein carboxymethyltransferase and interferes with various signaling pathways downstream of the CD16 receptor upon NK cell activation, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways .

Biochemical Pathways

MTA originates from S-adenosylmethionine (AdoMet) through several metabolic pathways . It is involved in the methionine salvage pathway, which assures a sufficient production of S-adenosyl-methionine (SAM) . MTA also inhibits histone methylation modification .

Pharmacokinetics

It is known to be soluble in dmf and dmso , suggesting that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

MTA has been shown to induce apoptosis in leukemia U937 cells . It also blocks NK cell functions like cytotoxicity and cytokine production . In addition, it reduces E2F transcription factor 1 (E2F1) protein abundance in hepatocellular carcinoma (HCC) cells .

Action Environment

The action of MTA can be influenced by the tumor microenvironment. MTAP deficiency in tumors results in the accumulation of MTA within the tumor microenvironment, negatively influencing immune functions of various immune cells, including T and NK cells . The influence of other environmental factors on MTA’s action, efficacy, and stability is still largely unknown and warrants further investigation.

Biochemical Analysis

Biochemical Properties

5’-Deoxy-5’-methylthioadenosine is involved in several biochemical reactions. It interacts with enzymes such as methylthioadenosine phosphorylase, which catalyzes its phosphorolytic cleavage to produce 5-methylthioribose-1-phosphate and adenine . This reaction is crucial for the methionine and purine salvage pathways. Additionally, 5’-Deoxy-5’-methylthioadenosine acts as a potent inhibitor of polyamine biosynthesis by inhibiting enzymes involved in this pathway . It also interacts with adenosine receptors, acting as an agonist for A1 receptors and an antagonist for A2 receptors .

Cellular Effects

5’-Deoxy-5’-methylthioadenosine has various effects on cellular processes. It has been shown to suppress the proliferation, activation, differentiation, and effector function of T cells without inducing cell death . This compound also influences cell signaling pathways, such as the Akt pathway, which is critical for T cell activation . Additionally, 5’-Deoxy-5’-methylthioadenosine affects gene expression and cellular metabolism by interfering with protein methylation .

Molecular Mechanism

The molecular mechanism of 5’-Deoxy-5’-methylthioadenosine involves its interaction with various biomolecules. It binds to adenosine receptors, influencing cell signaling pathways . This compound also inhibits polyamine biosynthesis by targeting enzymes involved in this pathway . Furthermore, 5’-Deoxy-5’-methylthioadenosine affects gene expression by interfering with protein methylation . Proteomic analysis has revealed that it down-regulates multiple proteins related to mitochondrial function, energy derivation, cell morphology, and cytoskeleton organization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Deoxy-5’-methylthioadenosine change over time. It has been shown to have neuroprotective activities against different insults in vitro . The compound is likely to cross the blood-brain barrier, providing therapeutic benefits in specific circumstances . Its effectiveness may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of 5’-Deoxy-5’-methylthioadenosine vary with different dosages in animal models. High doses of this compound have been shown to prevent liver damage in experimental models . Additionally, co-administration of 5’-Deoxy-5’-methylthioadenosine with other drugs can enhance their therapeutic effects and increase their maximum tolerated dose . At high doses, it may also exhibit toxic or adverse effects.

Metabolic Pathways

5’-Deoxy-5’-methylthioadenosine is involved in several metabolic pathways. It is metabolized by methylthioadenosine phosphorylase to produce 5-methylthioribose-1-phosphate and adenine . This reaction is a key step in the methionine and purine salvage pathways . The compound also influences metabolic flux and metabolite levels by inhibiting polyamine biosynthesis .

Transport and Distribution

5’-Deoxy-5’-methylthioadenosine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 5’-Deoxy-5’-methylthioadenosine affects its activity and function. It has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthioadenosine can be synthesized through the methylation of adenosine. The process involves the reaction of adenosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 50°C .

Industrial Production Methods: Industrial production of methylthioadenosine involves the enzymatic conversion of S-adenosylmethionine to methylthioadenosine. This process is catalyzed by the enzyme methylthioadenosine phosphorylase. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 37°C .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylthioadenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Methylthioadenosine is unique compared to other similar compounds due to its specific role in the polyamine pathway and its wide range of biological activities. Some similar compounds include:

Methylthioadenosine stands out due to its unique combination of anti-inflammatory, anti-proliferative, and neuroprotective effects, making it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGFSXJNOTRMR-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179308
Record name 5'-Methylthioadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5'-Methylthioadenosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2457-80-9
Record name 5′-(Methylthio)adenosine
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Record name 5'-Methylthioadenosine
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Record name 5'-S-methyl-5'-thioadenosine
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Record name 5'-Methylthioadenosine
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Record name 5'-Deoxy-5'-(methylthio)adenosine
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Record name 5'-METHYLTHIOADENOSINE
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Record name 5'-Methylthioadenosine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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